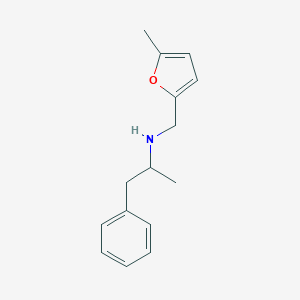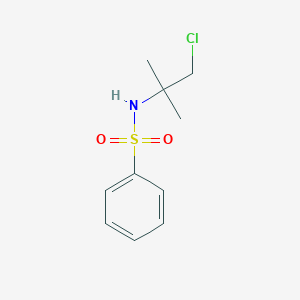
N-(1-chloro-2-methylpropan-2-yl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-chloro-2-methylpropan-2-yl)benzenesulfonamide is a chemical compound that is widely used in scientific research. It is also known as tosylchloramide or chloramine-T. This compound is a white crystalline solid that is soluble in water and organic solvents. It is a powerful oxidizing agent that is used as a disinfectant and antiseptic.
Mecanismo De Acción
The mechanism of action of N-(1-chloro-2-methylpropan-2-yl)benzenesulfonamide is based on its ability to oxidize organic compounds. It reacts with amino acids and proteins, leading to the destruction of microorganisms. Chloramine-T is also able to penetrate the cell walls of microorganisms, leading to their death.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of bacteria, fungi, and viruses. It has also been shown to have anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(1-chloro-2-methylpropan-2-yl)benzenesulfonamide in lab experiments is that it is a powerful oxidizing agent. This makes it useful in a wide range of organic synthesis reactions. However, it is also highly reactive and can be dangerous to handle. It is important to use appropriate safety precautions when working with this compound.
Direcciones Futuras
There are many potential future directions for research on N-(1-chloro-2-methylpropan-2-yl)benzenesulfonamide. One area of interest is the development of new uses for this compound in the medical field. It has been shown to have antimicrobial properties, and there may be potential for its use in the treatment of infections. Another area of interest is the development of new synthetic methods for this compound. This could lead to the production of new derivatives with different properties and potential uses.
Métodos De Síntesis
N-(1-chloro-2-methylpropan-2-yl)benzenesulfonamide is synthesized by the reaction of p-toluenesulfonic acid with sodium hypochlorite and acetone. The reaction produces chloramine-T as a white crystalline solid.
Aplicaciones Científicas De Investigación
N-(1-chloro-2-methylpropan-2-yl)benzenesulfonamide is widely used in scientific research. It is used as an oxidizing agent in organic synthesis. It is also used as a disinfectant and antiseptic in the medical field. Chloramine-T is used to disinfect swimming pools and drinking water. It is also used to disinfect surfaces in hospitals and laboratories.
Propiedades
Número CAS |
2948-79-0 |
|---|---|
Fórmula molecular |
C10H14ClNO2S |
Peso molecular |
247.74 g/mol |
Nombre IUPAC |
N-(1-chloro-2-methylpropan-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C10H14ClNO2S/c1-10(2,8-11)12-15(13,14)9-6-4-3-5-7-9/h3-7,12H,8H2,1-2H3 |
Clave InChI |
LTDONFMYMHXOPH-UHFFFAOYSA-N |
SMILES |
CC(C)(CCl)NS(=O)(=O)C1=CC=CC=C1 |
SMILES canónico |
CC(C)(CCl)NS(=O)(=O)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



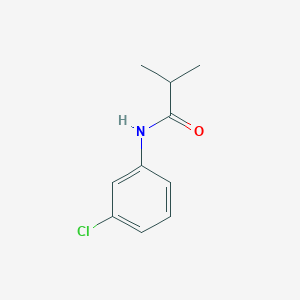



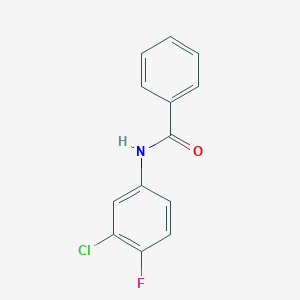
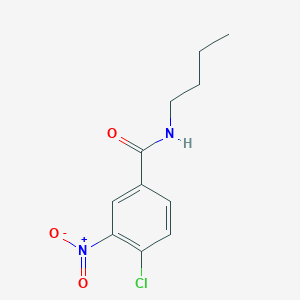
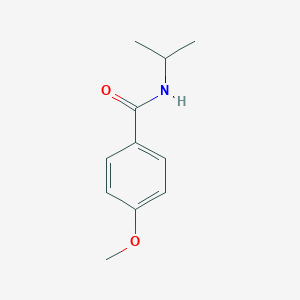
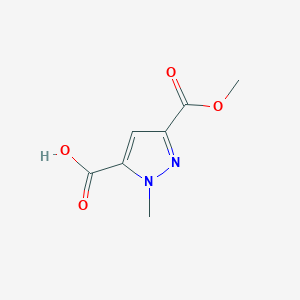
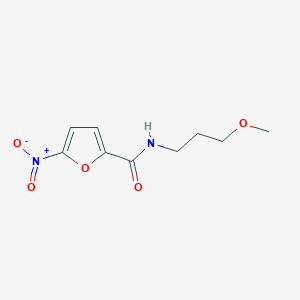
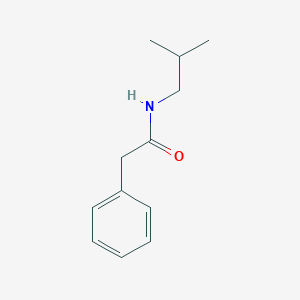
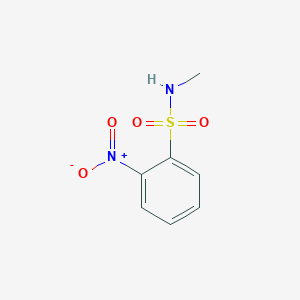
![2-Methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ol](/img/structure/B187477.png)
